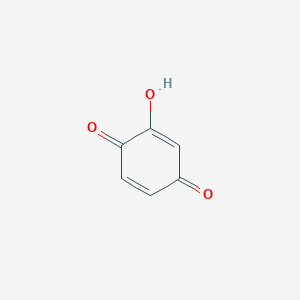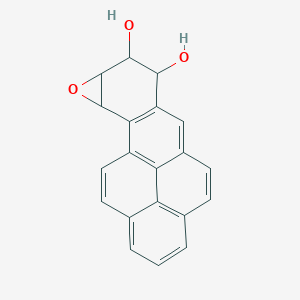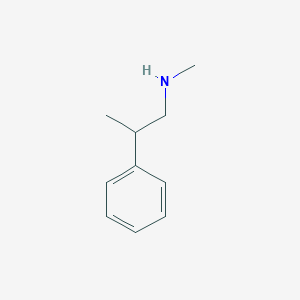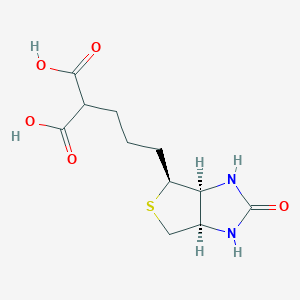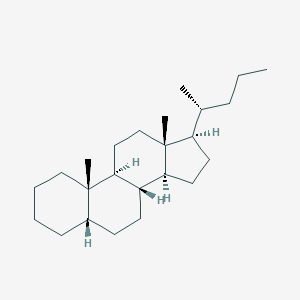
5beta-Colano
Descripción general
Descripción
5beta-Cholane is a triterpene compound that exists as one of the stereoisomers of cholane. Its name is derived from the Greek word “chole,” meaning bile, as it was originally discovered in the bile of the American bullfrog (Rana catesbeiana)
Aplicaciones Científicas De Investigación
5beta-Cholane and its derivatives have diverse scientific research applications:
Mecanismo De Acción
- 5β-Cholane can exist as two stereoisomers: 5α-cholane and 5β-cholane . Its name is derived from the Greek word “χολή” (chole), meaning ‘bile,’ due to its initial discovery in the bile of the American bullfrog (Rana catesbeiana) .
- One intriguing aspect is its activation of the farnesol X receptor (FXR), which plays a role in cholesterol and lipid metabolism . This activation may have implications for treating cholesterol-related diseases.
Target of Action
Mode of Action
Análisis Bioquímico
Biochemical Properties
5beta-Cholane interacts with various enzymes, proteins, and other biomolecules. It is known to activate the farnesol X receptor (FXR), a nuclear receptor involved in the regulation of bile acid, lipid, and glucose homeostasis . The nature of these interactions is primarily regulatory, with 5beta-Cholane acting as a signaling molecule to modulate the activity of these biomolecules .
Cellular Effects
5beta-Cholane has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to exhibit anti-tumor effects on liver cancer through the CXCL16/CXCR6 pathway .
Molecular Mechanism
At the molecular level, 5beta-Cholane exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an activator of the farnesol X receptor (FXR), it binds to this nuclear receptor, leading to changes in the expression of genes involved in bile acid, lipid, and glucose homeostasis .
Metabolic Pathways
5beta-Cholane is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels
Métodos De Preparación
The preparation of 5beta-Cholane and its derivatives involves several synthetic routes. One method includes the oxidation of chenodeoxycholic acid using hydrogen peroxide in the presence of an acid catalyst to obtain 3alpha-hydroxy-7-oxo-5beta-cholanic acid . This method is advantageous due to its mild reaction conditions, high yield, and low pollution.
Industrial production methods for 5beta-Cholane typically involve the extraction and purification from natural sources, followed by chemical modifications to obtain the desired derivatives .
Análisis De Reacciones Químicas
5beta-Cholane undergoes various chemical reactions, including:
Oxidation: For example, the oxidation of chenodeoxycholic acid to produce 3alpha-hydroxy-7-oxo-5beta-cholanic acid.
Reduction: Reduction reactions can modify the functional groups on the cholane backbone.
Common reagents used in these reactions include hydrogen peroxide for oxidation and tosyl chloride for substitution reactions. The major products formed from these reactions are various functionalized derivatives of 5beta-Cholane.
Comparación Con Compuestos Similares
5beta-Cholane is unique due to its specific stereochemistry and biological activity. Similar compounds include:
5alpha-Cholane: Another stereoisomer of cholane with different biological properties.
24-Nor-5beta-cholane-3alpha,7alpha,12alpha,23-tetrol: A bile acid derivative with distinct structural features.
5beta-Cholane-3alpha,7alpha,12alpha,24-tetrol: Another bile acid derivative with unique functional groups.
These compounds share a similar cholane backbone but differ in their functional groups and stereochemistry, leading to varied biological activities and applications.
Propiedades
IUPAC Name |
(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42/c1-5-8-17(2)20-12-13-21-19-11-10-18-9-6-7-15-23(18,3)22(19)14-16-24(20,21)4/h17-22H,5-16H2,1-4H3/t17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHQKIURKJITMZ-OBUPQJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80373-86-0 | |
| Record name | Cholane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080373860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EF0441D4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the connection between 5β-cholane derivatives and the Farnesoid X Receptor (FXR)?
A1: Research has unveiled a fascinating interaction between 5β-cholane derivatives and the Farnesoid X Receptor (FXR), a nuclear receptor with critical roles in cholesterol and lipid metabolism. Notably, a series of 5β-cholanic acid derivatives, even those lacking hydroxyl groups or other substituents on the steroidal rings, demonstrated the ability to activate FXR more potently than hydroxylated bile acids in reporter gene assays []. Among these, N-methyl-5β-glycocholanic acid (NMGCA) emerged as a potent FXR activator, inducing receptor/coactivator complex formation, increasing FXR target gene expression in human hepatoma HepG2 cells, and causing hypolipidemic effects alongside FXR target gene induction in rat livers [].
Q2: How does the structure of 5β-cholane derivatives affect their interaction with FXR?
A2: While specific structure-activity relationship (SAR) data from the provided abstracts is limited, the research highlights that the presence of a hydroxyl group on the steroidal rings is not a prerequisite for FXR activation []. This suggests that other structural features of 5β-cholanic acid derivatives, such as the N-methyl group in NMGCA, contribute significantly to their interaction with FXR and subsequent biological activity. Further investigation into the SAR of these compounds could uncover modifications that optimize FXR activation for therapeutic benefit.
Q3: Can 5β-cholane derivatives be used to functionalize unactivated carbons in other steroid molecules?
A3: Yes, studies have shown that dimethyldioxirane (DMDO) oxidation of 5β-cholane derivatives, specifically stereoisomeric methyl 3α,6-diacetoxy-5β-cholanoates, can facilitate the direct hydroxylation of unactivated carbons at the 14α and 17α positions of other steroid molecules []. Interestingly, this reaction proceeds regardless of the stereochemical configuration at the A/B-ring junction or the presence of the acetoxy groups at C-3 and C-6 []. This suggests that 5β-cholane derivatives, when combined with specific oxidizing agents like DMDO, can act as tools for the selective functionalization of unactivated carbons in complex steroid molecules.
Q4: Beyond FXR activation and carbon functionalization, are there other applications of 5β-cholane derivatives in chemical synthesis?
A4: Yes, 5β-cholane derivatives serve as versatile building blocks in organic synthesis, particularly in preparing steroidal bisquaternary ammonium compounds []. The synthesis often involves modifications of the 5β-cholane scaffold, such as the introduction of sulfonate esters at various positions like C-3, C-7, C-12, and C-24 []. These modifications are crucial for subsequent transformations, including reduction reactions and nucleophilic displacements, ultimately leading to the desired steroidal bisquaternary ammonium compounds.
Q5: What analytical techniques are commonly employed to characterize and quantify 5β-cholane derivatives?
A5: Researchers utilize a range of analytical techniques to characterize and quantify 5β-cholane derivatives. Gas liquid chromatography proves invaluable for analyzing complex mixtures of steroidal hydrocarbons, particularly in studies investigating the reduction of sulfonate esters derived from 5β-cholane []. Additionally, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed for the quantitative analysis of synthetic steroidal Liver X Receptor agonists derived from 5β-cholane in plasma samples []. These techniques, among others, are essential for studying the synthesis, metabolism, and biological activity of 5β-cholane derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


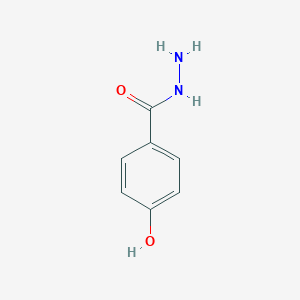
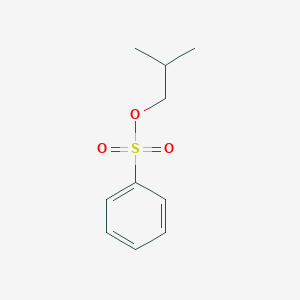



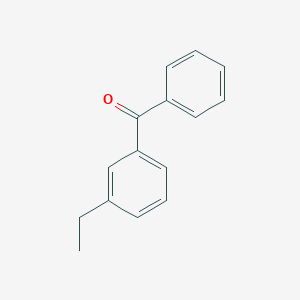
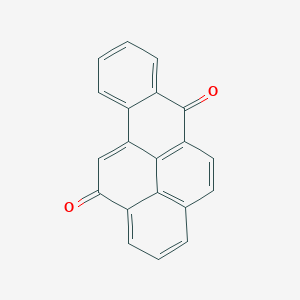
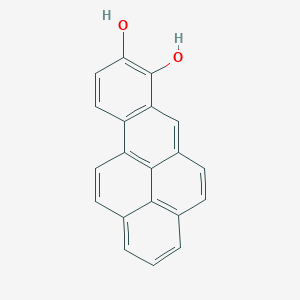
![Benzo[a]pyrene-7,8-oxide](/img/structure/B196083.png)
![benzo[a]pyren-9-ol](/img/structure/B196084.png)
